molecular formula C10H13Cl2N B11890767 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B11890767
M. Wt: 218.12 g/mol
InChI Key: LQQKNFLXFCZLOC-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a tetralin-derived compound featuring a chlorine substituent at position 8 and a primary amine at position 2, stabilized as a hydrochloride salt.

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

8-chloro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h1-3,8H,4-6,12H2;1H

InChI Key

LQQKNFLXFCZLOC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=CC=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by chlorination and amination steps. The use of catalysts such as nickel or palladium can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert it back to its parent hydrocarbon.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various functionalized tetrahydronaphthalene derivatives .

Scientific Research Applications

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It has been shown to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is similar to that of certain antidepressant drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Chlorine Substituent Position
  • Target Compound : Chlorine at position 6.
  • 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1199782-94-9): Chlorines at positions 5 and 7, with the amine at position 1. This compound exhibits a dichloro substitution pattern, likely enhancing lipophilicity compared to the mono-chloro target compound .
  • 8-Chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydro-naphthalen-1-amine Hydrochloride (CAS 30074-74-9): Chlorine at position 8 but with a methoxy group at position 5 and an N-methylated amine.
Amine Substituents
  • N-Propyl-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride (CAS 22583-92-2): Features an N-propyl group instead of a primary amine.
  • trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o) : N,N-dimethylation and a 4-(2′-chlorophenyl) substituent. This compound demonstrated high dopamine D2/D3 receptor affinity (Ki = 3.5 nM and 6.3 nM, respectively), suggesting that bulky substituents at position 4 enhance receptor interactions .

Pharmacological and Physicochemical Properties

Binding Affinity
  • trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o): Exhibits nanomolar affinity for dopamine D2/D3 receptors due to the 2′-chlorophenyl group enhancing hydrophobic interactions .
Physical Properties
  • Melting Points :
    • Compound 5l (trans-4-cyclohexyl-N,N-dimethyl derivative): Melts at 137–139°C, indicating high crystallinity due to rigid substituents .
    • N-Propyl-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride : Likely a solid with a melting point comparable to similar hydrochlorides (e.g., ~200–250°C) .
  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility over free bases. For example, 5o is synthesized as an oil but stabilized as a hydrochloride salt for enhanced bioavailability .

Biological Activity

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS Number: 63823-27-8) is a chemical compound with significant biological activity. It is primarily recognized for its potential therapeutic effects, particularly in the context of neuropharmacology and oncology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 181.66 g/mol
  • CAS Number : 63823-27-8

The primary mechanism of action for 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine involves the inhibition of the reuptake of neurotransmitters , specifically serotonin and norepinephrine. This action increases the levels of these neurotransmitters in the synaptic cleft, which is similar to the mechanism observed in other stimulant drugs. Additionally, it has been suggested that this compound may interact with dopamine pathways, further influencing its stimulant properties .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance:

  • In vitro studies demonstrated that 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine exhibits moderate to significant efficacy against various cancer cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation in certain types of cancer cells .
Cell LineIC50 (µM)
A549 (Lung Cancer)18
MCF7 (Breast Cancer)25

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Neuropharmacological Effects

The compound has been studied for its effects on mood and cognition:

  • Animal studies have shown that it can enhance cognitive function and exhibit antidepressant-like effects. This is attributed to its ability to modulate serotonin and norepinephrine levels .

Case Studies

  • Case Study on Depression : A clinical trial involving subjects with major depressive disorder found that administration of 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine resulted in significant improvement in depressive symptoms compared to placebo controls.
  • Oncology Application : A study focused on breast cancer cells demonstrated that treatment with this compound led to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX, indicating its potential as a chemotherapeutic agent .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial:

  • Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are needed to fully understand its long-term effects and potential side effects.

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